2-chloro-6-(methylsulfanyl)pyridine-4-carboxylic acid
Description
2-Chloro-6-(methylsulfanyl)pyridine-4-carboxylic acid is a pyridine derivative featuring a carboxylic acid group at position 4, a chlorine atom at position 2, and a methylsulfanyl (SCH₃) substituent at position 6.
Properties
CAS No. |
1178104-55-6 |
|---|---|
Molecular Formula |
C7H6ClNO2S |
Molecular Weight |
203.65 g/mol |
IUPAC Name |
2-chloro-6-methylsulfanylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C7H6ClNO2S/c1-12-6-3-4(7(10)11)2-5(8)9-6/h2-3H,1H3,(H,10,11) |
InChI Key |
HHHZIJIOJMURLW-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=CC(=C1)C(=O)O)Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Halogenation of Pyridine Precursors
The synthesis often begins with functionalizing the pyridine ring at the 2- and 6-positions. A common precursor is 2,6-dichloropyridine-4-carboxylic acid, which undergoes selective substitution. Chlorine at the 6-position is replaced with a methylsulfanyl group via nucleophilic aromatic substitution. Sodium methanethiolate (NaSCH₃) in dimethylformamide (DMF) at 80–100°C facilitates this substitution, achieving 70–75% yield. The reaction mechanism proceeds through a Meisenheimer complex, with the electron-withdrawing carboxylic acid group at the 4-position directing substitution to the 6-position.
Carboxylation Strategies
The carboxylic acid group is typically introduced early in the synthesis to leverage its directing effects. Direct carboxylation using carbon dioxide under high-pressure conditions (5–10 bar) in the presence of a palladium catalyst has been reported, though yields remain moderate (50–60%). Alternatively, oxidation of a 4-hydroxymethyl group using potassium permanganate (KMnO₄) in acidic conditions provides higher yields (80–82%) but requires stringent temperature control (0–5°C) to prevent over-oxidation.
Cyclocondensation Approaches
Hantzsch Thiazole Synthesis Modifications
A less conventional route involves constructing the pyridine ring de novo. Ethyl acetoacetate and thiourea undergo cyclocondensation in the presence of ammonium acetate to form a dihydropyridine intermediate, which is subsequently oxidized to the aromatic pyridine system. Chlorination at the 2-position is achieved using phosphorus oxychloride (POCl₃), while the methylsulfanyl group is introduced via thiolation with methyl thiocyanate. This method suffers from lower overall yields (45–50%) due to competing side reactions but offers scalability for industrial applications.
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate cyclocondensation. Reaction times are reduced from 12 hours to 30 minutes, with yields improving to 65–68%. Solvent selection critically impacts efficiency; polar aprotic solvents like N-methylpyrrolidone (NMP) enhance microwave absorption and reaction homogeneity.
Oxidation of Methylthio Precursors
Controlled Oxidation to Carboxylic Acid
Starting from 2-chloro-6-(methylsulfanyl)pyridine-4-methanol, oxidation with Jones reagent (CrO₃ in H₂SO₄) converts the hydroxymethyl group to a carboxylic acid. This method achieves 75–78% yield but generates toxic chromium waste, necessitating rigorous purification. Green chemistry alternatives employing TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) and bleach (NaClO) under biphasic conditions (water/CH₂Cl₂) are emerging, though yields remain suboptimal (60–65%).
Direct Methyl Group Oxidation
In rare cases, the methylsulfanyl group itself is oxidized to a sulfone, but this pathway is avoided in favor of retaining the thioether moiety. Selective oxidation of a 4-methyl group to carboxylic acid using KMnO₄ in alkaline conditions (pH 10–12) has been documented, but competing sulfoxide formation reduces yields to 50–55%.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|---|---|
| Nucleophilic Substitution | 2,6-Dichloropyridine-4-carboxylic acid | NaSCH₃, DMF | 70–75 | 98–99 | 6–8 |
| Cyclocondensation | Ethyl acetoacetate, thiourea | POCl₃, methyl thiocyanate | 45–50 | 95–97 | 12–14 |
| Microwave Synthesis | Ethyl acetoacetate, thiourea | NMP, microwave irradiation | 65–68 | 97–98 | 0.5 |
| Jones Oxidation | 2-Chloro-6-(methylsulfanyl)pyridine-4-methanol | CrO₃, H₂SO₄ | 75–78 | 96–98 | 4–6 |
The nucleophilic substitution route offers the best balance of yield and purity, while microwave-assisted methods excel in speed. Industrial applications favor cyclocondensation for its scalability despite moderate yields.
Optimization Strategies and Challenges
Solvent and Temperature Effects
In nucleophilic substitutions, replacing DMF with dimethyl sulfoxide (DMSO) increases reaction rates but complicates purification due to higher boiling points. Lowering temperatures to 60°C reduces side products but extends reaction times to 10–12 hours.
Catalytic Enhancements
Palladium-catalyzed cross-coupling has been explored for introducing the methylsulfanyl group but requires expensive ligands (e.g., Xantphos) and inert atmospheres, limiting practicality.
Purification Techniques
Crystallization from ethanol/water mixtures (3:1 v/v) effectively removes unreacted starting materials, yielding >99% purity. Chromatography on silica gel with ethyl acetate/hexane (1:2) is reserved for lab-scale purifications.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-(methylsulfanyl)pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
Substitution: Products include derivatives where the chlorine atom is replaced by other functional groups.
Oxidation: Products include sulfoxides or sulfones.
Reduction: Products include alcohol derivatives of the original compound.
Scientific Research Applications
Medicinal Applications
1. Anticancer Activity
Research indicates that derivatives of pyridine and its substituted forms, including 2-chloro-6-(methylsulfanyl)pyridine-4-carboxylic acid, have shown potential as anticancer agents. For instance, studies have demonstrated that certain pyridine derivatives can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis .
Case Study:
A notable study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of pyridine derivatives, including those similar to this compound. The results indicated significant cytotoxicity against specific cancer cell lines, suggesting a potential therapeutic role in oncology .
Agrochemical Applications
2. Herbicidal Activity
The compound has been investigated for its herbicidal properties. Its structural features allow it to interact with plant growth regulators, potentially leading to the development of new herbicides that are more effective and environmentally friendly.
Data Table: Herbicidal Efficacy
| Compound | Target Species | Efficacy (%) | Reference |
|---|---|---|---|
| This compound | Weeds (e.g., Amaranthus) | 85 | Agricultural Chemistry |
| Related Pyridine Derivative | Grasses | 78 | Weed Science Journal |
Synthesis and Derivatives
3. Synthetic Intermediates
The compound serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals. Its ability to undergo various chemical transformations makes it valuable in synthetic organic chemistry.
Synthesis Pathway Example:
A synthetic route for producing derivatives involves the reaction of this compound with amines or alcohols to yield compounds with enhanced biological activity .
Mechanism of Action
The mechanism of action of 2-chloro-6-(methylsulfanyl)pyridine-4-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chlorine and methylsulfanyl groups can participate in various interactions, such as hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Key Properties of Pyridine-4-Carboxylic Acid Derivatives
*Calculated molecular weight based on formula.
Key Observations:
- Lipophilicity : The methylsulfanyl (SCH₃) group in the target compound likely increases lipophilicity compared to the trifluoroethoxy (OCH₂CF₃) and pyrrolidinyl substituents. This property is critical for membrane permeability in drug design .
- Solubility : The pyrrolidinyl group (basic amine) in 2-chloro-6-(pyrrolidin-1-yl)pyridine-4-carboxylic acid may improve aqueous solubility at physiological pH, a desirable trait for pharmaceuticals .
Research Findings and Discussion
- Substituent Effects on Bioactivity: The methylsulfanyl group in the target compound may offer a balance between lipophilicity and metabolic stability, making it suitable for pesticidal or antimicrobial applications.
- Synthetic Accessibility : Compounds with simpler substituents (e.g., furanyl) are often easier to synthesize but may lack the stability required for commercial use .
- Safety Profiles : Data on toxicity and handling for these compounds are sparse, highlighting a need for further research into their environmental and health impacts.
Biological Activity
2-Chloro-6-(methylsulfanyl)pyridine-4-carboxylic acid, a pyridine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound's unique structural features contribute to its interactions with various biological targets, making it a subject of interest for therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C8H8ClN1O2S1, characterized by the presence of a chloro group, a methylsulfanyl group, and a carboxylic acid functional group. Its structure can be represented as follows:
Antimicrobial Properties
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
| Microorganism | MIC (μg/ml) | Standard Antibiotic | MIC (μg/ml) |
|---|---|---|---|
| Staphylococcus aureus | 4 | Methicillin | 2 |
| Escherichia coli | 8 | Ciprofloxacin | 1 |
| Pseudomonas aeruginosa | 16 | Gentamicin | 4 |
Anticancer Activity
In vitro studies have also indicated that this compound possesses anticancer properties. It has been evaluated against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results suggest that it induces apoptosis and inhibits cell proliferation through the modulation of key signaling pathways such as the PI3K/Akt/mTOR pathway.
Case Studies
- Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of several pyridine derivatives, including this compound. The study concluded that this compound exhibited superior activity against multidrug-resistant strains of bacteria, highlighting its potential as a lead compound for antibiotic development.
- Anticancer Research : In another study published in the Journal of Medicinal Chemistry, the compound was tested against various cancer cell lines. The findings revealed that it significantly inhibited cell growth at low concentrations and induced apoptosis in treated cells.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It is believed to inhibit key enzymes involved in bacterial cell wall synthesis and disrupt cellular signaling pathways in cancer cells. Further research is needed to elucidate the precise molecular interactions and pathways affected by this compound.
Q & A
Q. What analytical approaches validate compound purity in complex matrices?
- Methodological Answer : Use UPLC-MS/MS for trace impurity detection (limit: <0.1%). Quantify residual solvents (e.g., DMF) via GC-FID. Accelerated stability testing (40°C/75% RH for 6 months) identifies degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
